REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[C:9]([C:13]([O:15]C)=[O:14])[NH:10]2)=[CH:6][CH:5]=1)[CH3:3].[OH-].[K+]>>[CH3:3][N:2]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[C:9]([C:13]([OH:15])=[O:14])[NH:10]2)=[CH:6][CH:5]=1)[CH3:1] |f:1.2|
|
Name
|
|
Quantity
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0.8 g
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=C2C=C(NC2=C1)C(=O)OC
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the general procedure of PREPARATION 63
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Name
|
|
Type
|
product
|
Smiles
|
CN(C)C1=CC=C2C=C(NC2=C1)C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |